molecular formula C9H10N2O B14671399 5-Ethyl-4-methoxypyridine-2-carbonitrile CAS No. 51591-99-2

5-Ethyl-4-methoxypyridine-2-carbonitrile

Cat. No.: B14671399
CAS No.: 51591-99-2
M. Wt: 162.19 g/mol
InChI Key: IINQXJOWDZRRTR-UHFFFAOYSA-N
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Description

5-Ethyl-4-methoxypyridine-2-carbonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5th position, a methoxy group at the 4th position, and a cyano group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methoxypyridine-2-carbonitrile typically involves the reaction of 4-methoxypyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethyl group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide to introduce the cyano group at the 2nd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the methoxy group with a different substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, other strong nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-4-methoxypyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique structure makes it suitable for use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methoxypyridine-2-carbonitrile depends on its specific application and the target it interacts with. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group allows for potential interactions with active sites of enzymes, while the methoxy and ethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine-2-carbonitrile: Lacks the ethyl group at the 5th position.

    5-Ethyl-2-pyridinecarbonitrile: Lacks the methoxy group at the 4th position.

    5-Methyl-4-methoxypyridine-2-carbonitrile: Has a methyl group instead of an ethyl group at the 5th position.

Uniqueness

5-Ethyl-4-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups. The presence of both the ethyl and methoxy groups, along with the cyano group, provides a distinct chemical profile that can influence its reactivity and interactions with other molecules. This combination of substituents makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

51591-99-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethyl-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-7-6-11-8(5-10)4-9(7)12-2/h4,6H,3H2,1-2H3

InChI Key

IINQXJOWDZRRTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=C1)C#N)OC

Origin of Product

United States

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